1-Nitro-4-(octyloxy)benzene
Overview
Description
1-Nitro-4-(octyloxy)benzene is a chemical compound with the CAS Number 49562-76-7 . It has a molecular weight of 251.33 .
Synthesis Analysis
The synthesis of nitro compounds like 1-Nitro-4-(octyloxy)benzene can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis
The molecular structure of 1-Nitro-4-(octyloxy)benzene is represented by the InChI code1S/C14H21NO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3
. This indicates that the compound consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Scientific Research Applications
Electronic Devices and Molecular Electronics
- A study utilized a molecule with a nitroamine redox center in an electronic device. This device demonstrated significant negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1 (Chen, Reed, Rawlett, & Tour, 1999).
Chemical Synthesis and Reactions
- 1-Nitro-4-(pentafluorosulfanyl)benzene underwent amination and reduction processes, highlighting its role in the synthesis of specific benzimidazoles, quinoxalines, and benzotriazoles (Tereza Pastýříková et al., 2012).
- Vicarious nucleophilic substitutions (VNS) of hydrogen in 1-nitro-4-(pentafluorosulfanyl)benzene with carbanions resulted in the formation of various substituted products, showing the compound's utility in organic synthesis (Beier, Pastýříková, & Iakobson, 2011).
Materials Science and Liquid Crystals
- The thermal properties of derivatives of 4-octyloxyphenyl 4-(4-R-3-nitrobenzoyloxy) benzoates were examined. These compounds showed phases with different molecular arrangements, indicative of their potential applications in materials science (Sugiura et al., 1991).
properties
IUPAC Name |
1-nitro-4-octoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTNDGCMXADGCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197849 | |
Record name | p-Nitrophenyl octyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-4-(octyloxy)benzene | |
CAS RN |
49562-76-7 | |
Record name | p-Nitrophenyl octyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nitrophenyl octyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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